3-Hydroxypyridine 1-oxide (3-HOPO) is a heterocyclic compound with potential applications in various scientific fields. Its synthesis has been reported using different methods, including oxidation of 3-hydroxypyridine with various oxidizing agents like hydrogen peroxide or peracetic acid []. 3-HOPO can be further characterized using techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to confirm its structure and purity [].
Research suggests that 3-HOPO possesses diverse biological activities, making it a subject of interest in various scientific studies. Some of the reported activities include:
3-Hydroxypyridine 1-oxide (3-HPNO), also known as 3-pyridinol N-oxide, is a heterocyclic aromatic compound. It is a derivative of pyridine, a six-membered ring containing nitrogen, with a hydroxyl group (OH) attached at the third position and an N-oxide (NO) group attached to the nitrogen atom [].
3-HPNO has gained interest in scientific research due to its potential applications, particularly in studies of enzymatic activity.
3-HPNO has a planar structure with a six-membered pyridine ring containing a nitrogen atom. The hydroxyl group is attached to the third carbon atom (C3) of the ring, and the N-oxide group is bonded to the nitrogen atom. The presence of the N-oxide group alters the electronic properties of the pyridine ring compared to unsubstituted pyridine [].
Here are some key features of the structure:
While a comprehensive understanding of 3-HPNO's reactivity is ongoing, some key reactions have been studied:
C5H5NO + HNO3 -> C5H4N(O2)OH + H2O (Reduction follows) []
Irritant;Health Hazard